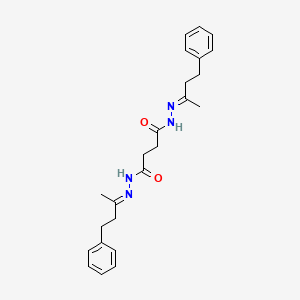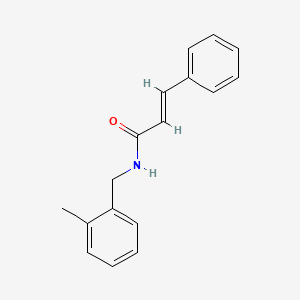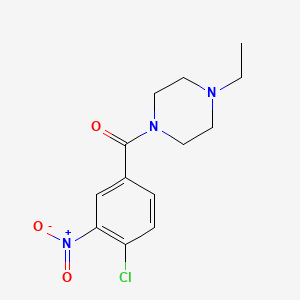
N'~1~,N'~4~-bis(1-methyl-3-phenylpropylidene)succinohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N'~1~,N'~4~-bis(1-methyl-3-phenylpropylidene)succinohydrazide, commonly known as BMPPS, is a chemical compound that belongs to the class of hydrazides. It is a yellow crystalline powder that has been used extensively in scientific research due to its unique properties. BMPPS has been found to have a wide range of applications in various fields, including biochemistry, pharmacology, and medicinal chemistry.
Mechanism of Action
The mechanism of action of BMPPS is not fully understood. However, it has been proposed that BMPPS acts by binding to metal ions and inhibiting their activity. It has also been suggested that BMPPS may act by disrupting the membrane structure of cells, leading to cell death.
Biochemical and Physiological Effects
BMPPS has been found to have a wide range of biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. BMPPS has also been found to have antiviral activity against the herpes simplex virus and the human immunodeficiency virus. In addition, BMPPS has been shown to have antibacterial activity against a wide range of bacteria, including Staphylococcus aureus and Escherichia coli.
Advantages and Limitations for Lab Experiments
BMPPS has several advantages for lab experiments. It is readily available and relatively inexpensive. It is also stable under normal laboratory conditions and can be stored for long periods of time. However, BMPPS has some limitations for lab experiments. It is toxic and must be handled with care. It is also insoluble in water, which can limit its use in certain experiments.
Future Directions
There are several future directions for the research on BMPPS. One area of research could be the development of new synthetic methods for BMPPS, which could improve the yield and purity of the compound. Another area of research could be the investigation of the mechanism of action of BMPPS, which could lead to the development of new drugs with similar activities. Finally, the use of BMPPS in drug delivery systems could be explored, which could improve the efficacy and safety of existing drugs.
Synthesis Methods
BMPPS can be synthesized through the reaction of 1-methyl-3-phenylpropylamine with succinic anhydride in the presence of hydrazine hydrate. The reaction proceeds through the formation of an imine intermediate, which is then reduced to the final product through the addition of hydrazine hydrate. The yield of BMPPS can be improved by optimizing the reaction conditions, such as the reaction time, temperature, and the amount of reagents used.
Scientific Research Applications
BMPPS has been widely used in scientific research due to its unique properties. It has been found to have a wide range of applications in various fields, including biochemistry, pharmacology, and medicinal chemistry. BMPPS has been used as a ligand for the detection of metal ions, such as copper, cobalt, and nickel. It has also been used as a catalyst for the synthesis of organic compounds, such as pyrroles and pyridines. In addition, BMPPS has been found to have antitumor, antiviral, and antibacterial activities.
properties
IUPAC Name |
N,N'-bis[(E)-4-phenylbutan-2-ylideneamino]butanediamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H30N4O2/c1-19(13-15-21-9-5-3-6-10-21)25-27-23(29)17-18-24(30)28-26-20(2)14-16-22-11-7-4-8-12-22/h3-12H,13-18H2,1-2H3,(H,27,29)(H,28,30)/b25-19+,26-20+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IQDPNVPCFIRHNY-FQHZWJPGSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=NNC(=O)CCC(=O)NN=C(C)CCC1=CC=CC=C1)CCC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=N\NC(=O)CCC(=O)N/N=C(/CCC1=CC=CC=C1)\C)/CCC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H30N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[4-(5-chloro-1,3-benzoxazol-2-yl)phenyl]nicotinamide](/img/structure/B5885469.png)


![ethyl 2-amino-1-(4-fluorophenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate](/img/structure/B5885491.png)
![2-[(1,3-dimethyl-2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)methylene]-1H-indene-1,3(2H)-dione](/img/structure/B5885495.png)

![methyl 4-{[(4-chlorophenyl)acetyl]oxy}benzoate](/img/structure/B5885507.png)




![1-[4-(dimethylamino)phenyl]-2,5-pyrrolidinedione](/img/structure/B5885547.png)
![methyl 2-[2,3,5,6-tetrafluoro-4-(1-propen-1-yl)phenoxy]benzoate](/img/structure/B5885548.png)
![5-[5-(2-furyl)-3-isoxazolyl]-1,3,4-oxadiazol-2-amine](/img/structure/B5885573.png)